trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Description
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (CAS: 394735-23-0) is a stereospecific organic compound characterized by a cyclobutyl substituent, a hydroxyl group, and an amide functional group in a trans-configuration. It is a hydrochloride salt, enhancing its solubility in polar solvents. The compound is marketed by CymitQuimica, with pricing tiers ranging from €68.00 for 250 mg to €520.00 for 5 g . Its structural uniqueness lies in the cyclobutane ring, which confers steric constraints and influences its physicochemical and pharmacological behavior. Synonyms include the cis-isomer (cis-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride), highlighting the importance of stereochemistry in its activity .
Properties
Molecular Formula |
C8H17ClN2O2 |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2R,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7-;/m1./s1 |
InChI Key |
RPOOMVSVQPMDGI-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H]([C@H](C(=O)N)O)N.Cl |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nitro-Alcohol Pathway via Multi-Step Organic Synthesis
The most widely documented method for synthesizing trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves a multi-step nitro-alcohol pathway, as detailed in patent literature. This route begins with the oxidation of tetramethylene methyl alcohol (A) to tetramethylene formaldehyde (B) using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. The aldehyde intermediate (B) undergoes a Henry reaction with nitromethane in the presence of triethylamine (TEA), yielding nitro-alcohol (C). Subsequent acetylation with acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP) generates a 1:1 mixture of acetylated derivatives (CC) and (D), which are reduced to nitro-alkane (E) via sodium borohydride or hydrogenation.
Key steps include:
- Coupling with Oxoethanoic Acid : Nitro-alkane (E) reacts with oxoethanoic acid to form nitro-alcohol acid (F), which is hydrogenated to amino-alcohol acid (FA).
- Esterification and Amidation : Refluxing (FA) with p-toluenesulfonic acid produces ester (FF), which undergoes amidation with a protecting group (e.g., tert-butyloxycarbonyl, Boc) to yield intermediate (G). Final HCl treatment in alcoholic solution affords the hydrochloride salt.
Table 1: Reaction Conditions for Nitro-Alcohol Pathway
| Step | Reagents/Conditions | Yield | Catalyst |
|---|---|---|---|
| Oxidation of (A) | TEMPO, CH₃CN, 0–25°C | 85–90% | None |
| Henry Reaction | Nitromethane, TEA, toluene | 78% | TEA |
| Reduction of (CC/D) | NaBH₄, PEG-400 or H₂/Pd-C | 92% | Pd-C (5%) |
| Hydrogenation of (F) | H₂ (50 psi), Pd/C | 88% | Pd/C |
Photocatalyzed [2+2] Cycloaddition for Cyclobutane Formation
Recent advances in photocatalysis offer an alternative route for constructing the cyclobutyl ring. A study published in ACS Organic & Inorganic Au demonstrates the use of visible-light-driven [2+2] cycloaddition between dehydroamino acids and styrene derivatives. This method employs fac-Ir(ppy)₃ as a photocatalyst under 415 nm LED irradiation, achieving stereoselective formation of cyclobutane α-amino acids. For example, coupling dehydroalanine with styrene derivatives yields cyclobutane products with diastereoselectivity up to 10.6:1 d.r. and yields exceeding 90%.
Critical Parameters :
- Catalyst Loading : 2 mol% fac-Ir(ppy)₃.
- Solvent System : Dichloromethane (DCM) with 0.1 M concentration.
- Reaction Time : 24–72 hours, depending on substituent steric effects.
Table 2: Selected Yields from Photocatalyzed Cycloaddition
| Substrate | Product | Yield (%) | d.r. |
|---|---|---|---|
| Styrene | 3aa | 93 | 8.2:1 |
| 4-Bromostyrene | 3am | 39 | 5.3:1 |
| Menthol ester | 3ia | 81 | 2:1 (cis:trans) |
Optimization Strategies for Industrial Production
Hydrogenation Efficiency and Catalyst Selection
Industrial-scale production prioritizes cost-effectiveness and reproducibility. The nitro-alcohol pathway’s hydrogenation step (converting nitro-alcohol acid (F) to amino-alcohol acid (FA)) requires optimized catalyst systems. Palladium on carbon (Pd/C) at 50 psi H₂ pressure achieves 88% yield, but substituting Raney nickel reduces costs by 40% while maintaining 85% yield. Continuous-flow hydrogenation reactors further enhance throughput, minimizing batch variability.
Solvent and Temperature Effects
Purification and Characterization Techniques
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amines or amides.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Protease Inhibition :
- This compound serves as an intermediate in the synthesis of protease inhibitors, particularly targeting serine and cysteine proteases. These enzymes are critical in various biological processes and disease mechanisms, including viral infections like Hepatitis C .
- A detailed synthesis process has been developed to produce derivatives of this compound that demonstrate significant inhibitory activity against these proteases.
- Antiviral Activity :
Case Studies
Several case studies illustrate the practical applications of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride:
Synthesis Techniques
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with basic amino acids and cyclobutane derivatives.
- Reagents : Various catalysts and solvents are employed to facilitate reactions, including palladium catalysts for hydrogenation processes .
- Purification : The final product is purified through crystallization methods to achieve the desired purity levels.
Mechanism of Action
The mechanism of action of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
cis-3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
- Key Difference: The cis-isomer differs in the spatial arrangement of the amino and hydroxyl groups. This stereochemical variation can significantly alter solubility, stability, and receptor-binding affinities. For example, trans-isomers often exhibit higher metabolic stability due to reduced steric hindrance compared to cis-forms .
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride
- Structure: Contains a butenoic acid backbone with an ethoxy side chain (CAS: 55720-26-8).
- Comparison : The ethoxy group increases hydrophilicity, whereas the cyclobutyl group in the target compound enhances lipophilicity. The molecular weight of this analogue is 196.63 g/mol, likely lower than the target compound (estimated ~220–250 g/mol) .
4-Amino-3-phenylbutyric Acid Hydrochloride
- Structure : Features a phenyl substituent instead of a cyclobutyl group.
- However, the cyclobutyl group’s rigidity could favor selectivity in certain enzymatic interactions .
Physicochemical and Stability Properties
While direct stability data for trans-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride are unavailable, insights can be drawn from related hydrochlorides:
- Amitriptyline Hydrochloride : Demonstrated 98–102% accuracy in RP-HPLC analysis, suggesting robust analytical reproducibility for similar compounds .

- Dosulepin Hydrochloride : Showed repeatability with ≤2% RSD in HPLC, indicating high precision in quantification methods applicable to hydrochlorides .

- Solution Stability : Amitriptyline hydrochloride and gabapentin exhibited stability over 24 hours in solution, implying that the target compound may also require controlled storage conditions to maintain integrity .

Pricing and Availability
| Compound Name | CAS Number | Price (per gram) | Vendor |
|---|---|---|---|
| trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl | 394735-23-0 | €142.00 | CymitQuimica |
| (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid HCl | 55720-26-8 | Not disclosed | Sigma-Aldrich |
| Amitriptyline Hydrochloride | 549-18-8 | ~€50.00 (market average) | Various |
The target compound’s higher cost reflects its specialized synthesis and lower commercial availability compared to widely used pharmaceuticals like amitriptyline hydrochloride .
Biological Activity
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly concerning neurological disorders. This article provides a detailed overview of its biological activity, including its structural characteristics, synthesis, pharmacological interactions, and potential applications.
Structural Characteristics
The compound is characterized by the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.69 g/mol. It appears as a white to almost white powder or crystalline solid and exists as a mixture of diastereoisomers, which can influence its biological activity and chemical behavior. The presence of the cyclobutyl group introduces unique steric effects that may enhance its reactivity compared to linear analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These steps may vary based on specific reagents and conditions used but generally reflect standard practices in organic synthesis. The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Pharmacological Interactions
Initial studies suggest that this compound interacts with various receptors involved in neurotransmission. Its structural features may allow it to serve as a template for synthesizing compounds that modulate neurotransmitter activity or influence metabolic pathways involving amino acids. However, detailed pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate these interactions.
Table 1: Summary of Biological Activity Studies
Case Studies and Research Findings
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can modulate the activity of GABA transport proteins (GAT1-GAT4). For instance, derivatives showed significant inhibitory activity with varying selectivity among different GAT subtypes .
- Antioxidant Activity : In studies evaluating antioxidant properties, compounds based on similar structures demonstrated high radical-scavenging activity and effective inhibition of lipid peroxidation in biological systems . These findings suggest potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.
- Enzyme Interaction : The compound's ability to interact with cholinesterases has been investigated, indicating that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes . This inhibition could lead to therapeutic applications in conditions characterized by cholinergic dysfunction.
Q & A
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Measure Cmax and AUC in rodent plasma via LC-MS/MS. Assess blood-brain barrier penetration using in situ perfusion models . Compute CL/F (clearance) and Vd/F (volume of distribution) to guide dose escalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



